molecular formula C9H10F2N2O B3072854 N-(2-aminoethyl)-2,5-difluorobenzamide CAS No. 1017047-43-6

N-(2-aminoethyl)-2,5-difluorobenzamide

Cat. No.: B3072854
CAS No.: 1017047-43-6
M. Wt: 200.19 g/mol
InChI Key: MZTIMJDAZSBOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-2,5-difluorobenzamide is an organic compound that features an amine group attached to a benzamide structure with two fluorine atoms at the 2 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2,5-difluorobenzamide typically involves the reaction of 2,5-difluorobenzoic acid with ethylenediamine. The process can be summarized as follows:

    Formation of 2,5-difluorobenzoyl chloride: 2,5-difluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 2,5-difluorobenzoyl chloride.

    Amidation Reaction: The resulting 2,5-difluorobenzoyl chloride is then reacted with ethylenediamine under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form amines with different substitution patterns.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(2-aminoethyl)-2,5-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent or in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,5-difluorobenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with a trimethoxysilane group.

    N-(2-aminoethyl)acetamide: Similar but with an acetamide group instead of a benzamide group.

    N-(2-aminoethyl)-1-aziridineethanamine: Contains an aziridine ring instead of a benzene ring.

Uniqueness

N-(2-aminoethyl)-2,5-difluorobenzamide is unique due to the presence of fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-6-1-2-8(11)7(5-6)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTIMJDAZSBOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-2,5-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-2,5-difluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-aminoethyl)-2,5-difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-aminoethyl)-2,5-difluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-aminoethyl)-2,5-difluorobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-aminoethyl)-2,5-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.